1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a synthetic heterocyclic compound featuring a dihydropyrimidine core fused with a substituted phenyl ring. This compound belongs to the class of dihydropyrimidines, which have garnered significant interest in organic chemistry and medicinal chemistry for their potential biological activities. In particular, dihydropyrimidines have been investigated as angiotensin II receptor antagonists, exhibiting potential for the treatment of hypertension. 1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a specific derivative within this class, distinguished by the presence of a chloro and trifluoromethyl group on the phenyl ring and a thiol group at the 2-position of the dihydropyrimidine. This specific combination of structural features may contribute to its unique properties and potential applications.
Synthesis Analysis
The synthesis of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be achieved through a multi-step process involving the following key reactions:
Applications
Medicinal Chemistry: Dihydropyrimidines have been extensively studied as potential therapeutic agents for various diseases, including hypertension, cancer, and viral infections. This compound could be investigated for its biological activity against relevant targets and evaluated for its therapeutic potential.
Related Compounds
Losartan
Compound Description: Losartan, formerly known as DuP 753, is a non-peptide angiotensin II (AII) receptor antagonist. It exhibits potent antihypertensive activity and is widely used in the treatment of hypertension.
Relevance: Losartan is structurally related to 1-[4-chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol as both compounds share a biphenyl substructure and a tetrazole ring. The key difference lies in the replacement of the imidazole ring in losartan with a dihydropyrimidine ring in the target compound. This structural modification led to the discovery of dihydropyrimidines as a novel class of AII receptor antagonists.
Compound Description: This compound is a dihydropyrimidine analog exhibiting potent angiotensin II (AII) receptor antagonist activity with a Ki value of 8.3 nM. It also demonstrated antihypertensive activity upon oral administration to spontaneously hypertensive rats.
Relevance: This compound is structurally very similar to 1-[4-chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol. Both compounds share a 4-chloro substituted dihydropyrimidine ring attached to a biphenyl tetrazole moiety. The main difference lies in the substituents on the dihydropyrimidine ring and the presence of an ethyl ester group in this analog. This compound demonstrates the tolerance of various substituents on the dihydropyrimidine ring for potent AII receptor antagonist activity, highlighting its potential for developing new antihypertensive agents.
Compound Description: This dihydropyrimidine analog is a highly potent angiotensin II (AII) receptor antagonist with a Ki value of 1.0 nM.
Relevance: This compound shares a high structural resemblance to 1-[4-chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, possessing the same biphenyl tetrazole and 4-chloro substituted dihydropyrimidine scaffold. The key difference lies in the substituents on the dihydropyrimidine ring and the presence of a carboxylic acid group in this analog. The high potency of this compound further supports the significance of dihydropyrimidine modifications in developing potent AII receptor antagonists.
Compound Description: This dihydropyrimidine analog exhibits strong angiotensin II (AII) receptor antagonist activity, with a Ki value of 1.1 nM.
Relevance: This compound shares significant structural similarities with 1-[4-chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, both featuring the characteristic biphenyl tetrazole and chloro-substituted dihydropyrimidine core. The main distinctions are the specific substituents on the dihydropyrimidine ring and the presence of an ethyl ester group in this analog. This compound further emphasizes the potential of modifying dihydropyrimidine analogs for achieving potent AII receptor antagonist activity.
Compound Description: FMC 57020 is a herbicide known to inhibit both diterpene and tetraterpene synthesis, affecting chloroplast development in plants. It specifically hinders carotenoid accumulation, retards the Shibata shift (suggesting reduced phytol levels), and leads to photobleaching under low light conditions.
Compound Description: This compound, a strobilurin, exhibits control activity against fungi on soil surfaces. It is used as an active ingredient in control agents for plant soft rot, specifically against Erwinia carotovora. ,
Relevance: This compound, along with others listed in the paper, is categorized as a control agent for soft rot and is grouped with 1-[4-chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol. While they may not have direct structural similarities, their shared application in combating soft rot suggests a potential connection in their biological targets or mechanisms of action. ,
2-(2,2-dimethylpropyl)-1,3-benzoxathiol-2-one
Compound Description: This compound is one of the bioactive components identified in the ethanol extract of Combretum hispidum roots. While specific activities for this compound aren't mentioned, the extract itself is documented to exhibit various pharmaceutical and medicinal properties, including anticancer, anti-anaphylactic shock, renoprotective, anti-diabetic, and anti-hypertensive activities.
Relevance: This compound and 1-[4-chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol belong to the same broad category of heterocyclic compounds containing sulfur. They share similarities in their core structures, both containing a ring with sulfur and an adjacent carbonyl group. This suggests a possible connection in their biological activities or interactions with similar targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.